4-Bromo-2-hydrazinyl-6-methylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a hydrazinyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole typically involves the reaction of 4-bromo-2-chloro-6-methylbenzo[d]thiazole with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-methylbenzo[d]thiazole: Lacks the bromine substitution.
4-Bromo-2-chloro-6-methylbenzo[d]thiazole: Contains a chlorine atom instead of a hydrazinyl group.
4-Bromo-2-amino-6-methylbenzo[d]thiazole: Contains an amino group instead of a hydrazinyl group.
Uniqueness
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole is unique due to the presence of both a bromine atom and a hydrazinyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
1188226-87-0 |
---|---|
Molecular Formula |
C8H8BrN3S |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(4-bromo-6-methyl-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8BrN3S/c1-4-2-5(9)7-6(3-4)13-8(11-7)12-10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
LWJAYFFZONSBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.